molecular formula C9H12BrNO B1517551 5-Bromo-2-isopropoxyaniline CAS No. 1019442-22-8

5-Bromo-2-isopropoxyaniline

Cat. No. B1517551
CAS RN: 1019442-22-8
M. Wt: 230.1 g/mol
InChI Key: ZLBJGAIDWQCWTD-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxyaniline is an organic compound with the molecular formula C9H12BrNO. It has a molecular weight of 230.1 g/mol . It is typically stored at room temperature and in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-isopropoxyaniline is 1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxyaniline is a colorless or white to brown powder or crystals or liquid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Toxicology Studies

Research on haloaniline compounds, which include structures similar to 5-Bromo-2-isopropoxyaniline, has been conducted to evaluate their nephrotoxic effects. One study examined the in vitro effects of 4-haloaniline and 3,5-dihaloaniline isomers, including bromoaniline derivatives, on renal cortical slices from rats. It was found that 3,5-dibromoaniline exhibited significant nephrotoxicity, demonstrating the potential toxicological impact of bromo-substituted anilines on kidney function (S. K. Hong, D. Anestis, T. Henderson, & G. Rankin, 2000).

Antiviral Activity

Another area of research involves the antiviral applications of bromo-substituted pyrimidine derivatives. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which shares structural similarities with 5-Bromo-2-isopropoxyaniline, reported the synthesis of these compounds and their evaluation against various viruses. Some of these derivatives showed significant inhibitory activity against retroviruses, highlighting the potential of bromo-substituted compounds in developing antiviral drugs (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, & J. Balzarini, 2003).

Corrosion Inhibition

Research into the applications of bromo-substituted compounds extends into the field of corrosion inhibition. A study on the synthesis and characterization of novel 8-hydroxyquinoline derivatives, including bromo-substituted compounds, demonstrated their effectiveness as acid corrosion inhibitors for mild steel. These findings suggest potential applications of bromo-substituted compounds in protecting metals from corrosion in acidic environments (M. Rbaa, M. Ouakki, M. Galai, Avni Berisha, B. Lakhrissi, C. Jama, I. Warad, & A. Zarrouk, 2020).

Drug Discovery Beyond Rule of 5

In the realm of drug discovery, the exploration of compounds that fall beyond the traditional "Rule of 5" parameters, which include certain bromo-substituted compounds, has provided insights into the design and development of new therapeutic agents. A retrospective analysis of AbbVie's drug discovery campaigns highlighted the challenges and lessons learned from working with such compounds, emphasizing the importance of understanding physicochemical properties for successful drug design (D. DeGoey, Hui-ju Chen, Philip B Cox, & M. Wendt, 2017).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJGAIDWQCWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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